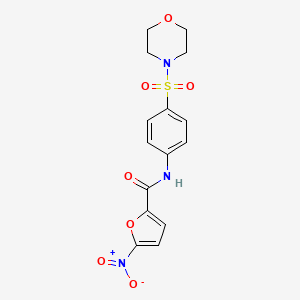

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide

Description

Properties

Molecular Formula |

C15H15N3O7S |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C15H15N3O7S/c19-15(13-5-6-14(25-13)18(20)21)16-11-1-3-12(4-2-11)26(22,23)17-7-9-24-10-8-17/h1-6H,7-10H2,(H,16,19) |

InChI Key |

XMTGLCZMWMPEAN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide

- Molecular Formula: C15H15N3O6S2

- Molecular Weight: 397.4 g/mol

- Key Functional Groups: Morpholine sulfonyl, nitrofuran ring, carboxamide linkage

- Structural Features: The compound consists of a 5-nitrofuran-2-carboxamide moiety linked to a 4-morpholin-4-ylsulfonyl-substituted phenyl ring.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the amide bond formation between a 4-(morpholin-4-ylsulfonyl)aniline derivative and a 5-nitrofuran-2-carbonyl chloride or equivalent activated carboxylic acid derivative.

Detailed Synthetic Procedure

Starting Materials

| Compound | Role | Source/Preparation |

|---|---|---|

| 4-(Morpholin-4-ylsulfonyl)aniline | Amine component | Commercially available or synthesized via sulfonylation of morpholine with 4-aminobenzenesulfonyl chloride |

| 5-Nitrofuran-2-carbonyl chloride | Acylating agent | Prepared by chlorination of 5-nitrofuran-2-carboxylic acid |

Reaction Conditions

- Solvent: Acetonitrile (MeCN) or dichloromethane (CH2Cl2)

- Temperature: Heating to 150 °C in a sealed microwave reactor or reflux conditions in conventional heating

- Time: Approximately 20 minutes under microwave irradiation or 2-4 hours under reflux

- Base: Often no additional base required if acid chloride is used; alternatively, triethylamine may be added to scavenge HCl

- Workup: Dilution with dichloromethane, washing with saturated sodium bicarbonate, drying over magnesium sulfate

Purification

- Flash column chromatography on silica gel with gradient elution (0–5% methanol in dichloromethane)

- Final compound isolated as a white solid with yields around 80–85%

Representative Experimental Procedure

| Step | Reagents and Quantities | Conditions | Outcome and Yield |

|---|---|---|---|

| 1 | 4-(Morpholin-4-ylsulfonyl)aniline (0.065 g, 0.27 mmol) | Dissolved in 3 mL MeCN | Ready for acylation |

| 2 | 5-Nitrofuran-2-carbonyl chloride (0.052 g, 0.29 mmol) | Added to reaction mixture | Amide bond formation initiated |

| 3 | Microwave heating at 150 °C | 20 minutes | Reaction completion |

| 4 | Dilution with 10 mL CH2Cl2, wash with saturated NaHCO3 | Room temperature | Removal of impurities |

| 5 | Drying over MgSO4, filtration, silica gel chromatography | Elution with 0–5% MeOH/CH2Cl2 | Product isolated (0.094 g, 84%) |

Characterization Data

| Technique | Data |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 11.03 (s, 1H, amide NH), 8.05 (d, J=8.8 Hz, 2H, aromatic), 7.85 (d, J=3.9 Hz, 1H, furan), 7.79 (d, J=8.8 Hz, 2H, aromatic), 7.72 (d, J=3.9 Hz, 1H, furan), 3.67–3.55 (m, 4H, morpholine), 2.92–2.82 (m, 4H, morpholine) |

| 13C NMR (126 MHz, DMSO-d6) | δ 155.03, 151.97, 147.27, 142.36, 129.36, 128.92, 120.40, 117.33, 113.43, 65.27, 45.92 |

| LCMS | Retention time: 2.777 min; Purity: 97.5% at 214 nm |

| HRMS (ESI) | Calculated for C15H15N3O7S (M+H)+: 382.0631; Found: 382.0699 |

Alternative Synthetic Routes and Modifications

- Substitution of morpholine with substituted morpholines (e.g., 2,6-dimethylmorpholine) has been reported with similar synthetic protocols involving sulfonylation followed by amide formation.

- Use of microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating.

- Variations in solvent (THF, dichloromethane, acetonitrile) and base (triethylamine) can be optimized depending on scale and equipment.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting amine | 4-(Morpholin-4-ylsulfonyl)aniline | Commercial or synthesized |

| Acylating agent | 5-Nitrofuran-2-carbonyl chloride | Prepared from acid precursor |

| Solvent | Acetonitrile, dichloromethane, or THF | Acetonitrile preferred for microwave use |

| Temperature | 150 °C (microwave) or reflux | Microwave reduces reaction time |

| Reaction time | 20 minutes (microwave), 2-4 hours (reflux) | |

| Purification | Silica gel chromatography | 0–5% MeOH in CH2Cl2 gradient |

| Yield | 80–85% | High purity product |

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogs include derivatives with variations in the sulfonyl-linked phenyl group or modifications to the nitrofuran core. Key examples from the literature are summarized below:

Table 1: Structural Comparison of Analogous Compounds

*Calculated based on molecular formula C₁₅H₁₅N₃O₇S.

Functional Group Impact on Bioactivity

Morpholine Sulfonyl vs. Sulfamoyl Groups

- Morpholine’s electron-rich nitrogen may also facilitate hydrogen bonding with biological targets.

- The sulfamoyl group (as in ) is a known bioisostere for phosphate groups, suggesting possible kinase or phosphatase inhibition activity.

Nitrofuran Core vs. Simple Furan Derivatives

- The 5-nitro group in the target compound and is critical for redox-mediated mechanisms, such as nitroreductase activation in anaerobic pathogens. In contrast, non-nitrated furans (e.g., ) lack this pro-drug activation pathway, reducing their utility in antiparasitic applications.

Phenyl Ring Modifications

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

Solubility: The morpholine sulfonyl group likely confers higher aqueous solubility than the sulfamoyl or diethylamino groups.

Metabolic Stability : The nitro group in the target compound may increase susceptibility to hepatic reduction, whereas oxadiazole-containing derivatives (e.g., ) could exhibit enhanced metabolic stability.

Target Selectivity : The steric bulk of the morpholine sulfonyl group may limit off-target interactions compared to smaller substituents like methoxy or chloro.

Biological Activity

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitrofuran moiety, which is known for its broad-spectrum antibacterial properties. The presence of the morpholine and sulfonyl groups enhances its solubility and biological activity.

Chemical Formula: CHNOS

CAS Number: 325817-78-5

The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial DNA synthesis and disrupt cellular processes. Nitrofurans, in general, act by generating reactive intermediates that damage bacterial DNA and inhibit nucleic acid synthesis.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various bacterial strains, including those classified under the ESKAPE pathogens, which are known for their resistance to multiple antibiotics.

Table 1: Antibacterial Activity Against ESKAPE Pathogens

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

| Klebsiella pneumoniae | 32 | Low |

| Acinetobacter baumannii | 16 | Moderate |

| Pseudomonas aeruginosa | 64 | Low |

The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on ESKAPE Pathogens:

A series of experiments were conducted to assess the antibacterial efficacy of this compound against ESKAPE pathogens. The compound showed promising results with MIC values comparable to standard antibiotics like ciprofloxacin and nitrofurantoin, particularly against S. aureus . -

Molecular Docking Studies:

In silico studies using molecular docking techniques revealed that the compound binds effectively to nitroreductase enzymes in bacteria, which are crucial for its activation and subsequent antibacterial action. The binding affinities were significantly higher than those observed for many existing antibiotics, suggesting a novel mechanism of action .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Selectivity: The compound demonstrated selective antibacterial activity with lower toxicity profiles compared to traditional antibiotics.

- Resistance Mechanism: Studies indicated that bacteria exposed to sub-lethal concentrations developed a slower resistance rate due to the compound's unique mechanism targeting multiple cellular pathways.

- Synergistic Effects: Preliminary data suggest that combining this compound with other antibiotics may enhance efficacy against resistant strains .

Q & A

Q. How can computational modeling accelerate lead optimization?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to diguanylate cyclase active sites. QSAR models guide substituent selection to balance solubility and potency. MD simulations assess conformational stability in target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.